molecular formula C17H14Cl3N3 B2907423 N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine CAS No. 956185-01-6

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine

Cat. No.: B2907423
CAS No.: 956185-01-6
M. Wt: 366.67
InChI Key: QZIGKZHXOLIBNY-UHFFFAOYSA-N
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Description

N-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methyl]-N-(3,4-dichlorophenyl)amine is a complex organic compound featuring a pyrazole ring substituted with a chloro and methyl group, and a phenyl ring attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting with the appropriate pyrazole derivative. The synthesis typically involves:

  • Formation of the pyrazole ring through a cyclization reaction.

  • Introduction of the chloro and methyl groups at the 5-position of the pyrazole ring.

  • Subsequent reaction with 3,4-dichlorophenylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would be scaled up using reactors and controlled conditions to ensure purity and yield. The process would involve:

  • Large-scale cyclization reactions.

  • Efficient separation and purification techniques to isolate the desired product.

  • Quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amine group to a nitro group.

  • Reduction: Reduction of the nitro group to an amine.

  • Substitution: Replacement of the chloro group with other substituents.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents like potassium permanganate or chromyl chloride.

  • Reduction: Using reducing agents like iron and hydrochloric acid or hydrogen gas with a catalyst.

  • Substitution: Using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

  • Oxidation: Formation of nitro derivatives.

  • Reduction: Formation of amine derivatives.

  • Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

  • Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

  • Biology: Studied for its biological activity, including potential antimicrobial and antiviral properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves:

  • Molecular Targets: Interaction with specific enzymes or receptors.

  • Pathways Involved: Inhibition or activation of biochemical pathways related to its biological activity.

Comparison with Similar Compounds

  • 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde

  • N-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides

Uniqueness: This compound is unique due to its specific substitution pattern and the presence of both chloro and methyl groups on the pyrazole ring, which can influence its reactivity and biological activity.

Properties

IUPAC Name

3,4-dichloro-N-[(5-chloro-1-methyl-3-phenylpyrazol-4-yl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3N3/c1-23-17(20)13(16(22-23)11-5-3-2-4-6-11)10-21-12-7-8-14(18)15(19)9-12/h2-9,21H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZIGKZHXOLIBNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=N1)C2=CC=CC=C2)CNC3=CC(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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